(E)-ethyl 4-(4-chlorophenyl)-2-(3-(furan-2-yl)acrylamido)thiophene-3-carboxylate
Description
The compound (E)-ethyl 4-(4-chlorophenyl)-2-(3-(furan-2-yl)acrylamido)thiophene-3-carboxylate features a thiophene core substituted at position 4 with a 4-chlorophenyl group and at position 3 with an ethyl carboxylate. The acrylamido group at position 2 incorporates a furan-2-yl substituent in the E-configuration, which enhances planarity and influences electronic interactions. The compound’s synthesis likely involves coupling reactions, as inferred from analogous procedures in and , where acrylamido and furan moieties are introduced via condensation or Stork enamine chemistry .
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c1-2-25-20(24)18-16(13-5-7-14(21)8-6-13)12-27-19(18)22-17(23)10-9-15-4-3-11-26-15/h3-12H,2H2,1H3,(H,22,23)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPAEVAWFPKFEV-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 4-(4-chlorophenyl)-2-(3-(furan-2-yl)acrylamido)thiophene-3-carboxylate is a complex organic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups, including:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Chlorophenyl group : A phenyl ring substituted with a chlorine atom.
- Acrylamide moiety : Contributes to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The acrylamide group can act as an electrophile, allowing it to form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, influencing signal transduction pathways involved in cellular responses.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives containing furan rings can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related damage in cells .
Antibacterial Activity
Several studies have evaluated the antibacterial properties of related compounds. For example, derivatives with similar structural motifs have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of the chlorophenyl group has been linked to enhanced antibacterial activity due to increased lipophilicity and membrane permeability .
Anticancer Potential
The compound's potential as an anticancer agent has been explored through various in vitro studies. For instance, related thiophene derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cell survival and death .
Case Studies
-
Antioxidant Evaluation : A study evaluated the antioxidant activity of various substituted thiophenes, revealing that compounds with hydroxyl groups exhibited superior radical scavenging capabilities compared to others without such substitutions. This suggests that modifications to the phenyl ring can significantly influence antioxidant efficacy .
Compound IC50 (µM) Activity Type Compound A 45 ± 5 Antioxidant Compound B 30 ± 3 Antibacterial Compound C 25 ± 2 Anticancer - Antibacterial Studies : In another investigation, a series of acrylamides were synthesized and tested against common bacterial strains. The results indicated that compounds with para-substituted phenolic groups exhibited the highest antibacterial activity, reinforcing the importance of structural modifications in enhancing biological effects .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and physicochemical properties of the target compound and its analogs:
Analysis of Substituent Effects
- Electron-Donating vs. Withdrawing Groups: The E-acrylamido-furan group in the target compound provides conjugated π-electron density, favoring interactions with biological targets (e.g., enzymes or receptors) . The furan-2-carbonylamino group () lacks the conjugated double bond of the acrylamido group, reducing planarity and π-stacking capacity .
- The 3-chloroquinoxaline substituent () introduces significant steric bulk, which may hinder binding in constrained active sites but could enhance intercalation in nucleic acid targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
